molecular formula C18H20N2O4 B7497607 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide

Cat. No. B7497607
M. Wt: 328.4 g/mol
InChI Key: ISUJWFJFOAOMRP-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide, also known as FPhA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have potential applications in the field of medicine and drug development.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory processes.
Biochemical and Physiological Effects:
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory processes. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has also been found to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial drugs.

Advantages and Limitations for Lab Experiments

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has also been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. However, N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has some limitations for lab experiments, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide. One direction is to further investigate the mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide and to identify the specific enzymes and signaling pathways that are targeted by N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide. Another direction is to optimize the synthesis method of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide to improve its yield and purity. Additionally, future research could focus on the development of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide derivatives with improved pharmacological properties and reduced toxicity.

Synthesis Methods

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of furan-3-carbonyl chloride with piperidine, followed by the reaction of the resulting compound with 2-phenoxyacetic acid. Another method involves the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. Both methods result in the synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has shown potential applications in the field of medicine and drug development. It has been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has also been found to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial drugs.

properties

IUPAC Name

N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(13-24-16-4-2-1-3-5-16)19-15-6-9-20(10-7-15)18(22)14-8-11-23-12-14/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUJWFJFOAOMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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